Diacetyl deoxyuridine
Description
Contextualization within Nucleoside Analogues Research
In the broad field of nucleoside analogue research, chemical modifications are explored to alter the biological properties of natural nucleosides. These alterations can lead to compounds with therapeutic potential, such as antiviral or anticancer agents, or create molecular probes to study biological processes. Diacetyl deoxyuridine derivatives are key players in this context, serving as crucial precursors.
The acetylation of deoxyuridine to form this compound is a common strategy to improve solubility in organic solvents and to protect the sugar hydroxyls during subsequent reactions. For instance, thymidine (B127349) can be converted to diacetylthymidine, which is then oxidized to produce 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine. rsc.org This intermediate can then be used in multi-component reactions, such as the Groebke–Blackburn–Bienayame (GBB) reaction, to synthesize novel fluorescent 5-azaindolizino-2′-deoxyuridines. rsc.org These fluorescent analogues are valuable tools for investigating the local structure and dynamics of nucleic acids. rsc.org
Similarly, derivatives like 3',5'-diacetyl-5-iodo-2'-deoxyuridine and diacetyl 5-ethynyl-2'-deoxyuridine (B1671113) act as essential building blocks. nih.gov They are employed in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to create more elaborate structures. nih.govresearchgate.net This approach allows for the synthesis of dimers and oligomers of nucleosides linked by various bridges, which are instrumental in studying fundamental processes like electron transfer through DNA. nih.govresearchgate.net The use of the diacetylated form ensures that the sensitive sugar portion of the molecule does not interfere with the coupling reactions focused on the nucleobase. nih.gov
Historical Perspectives on Modified Deoxyuridines
The history of modified deoxyuridines is closely linked to the dawn of antiviral chemotherapy. One of the earliest discovered antiviral compounds was 5-iodo-2′-deoxyuridine (Idoxuridine), a molecule structurally very similar to thymidine. nih.gov Idoxuridine was found to be effective against herpes viruses and has been a model compound for the development of other anti-herpes agents. nih.gov The success of Idoxuridine and other early analogues like Trifluridine spurred extensive research into modifying the deoxyuridine scaffold to create new drugs. nih.govwikipedia.org
In this historical context, the chemical synthesis of these modified nucleosides became critically important. The reaction of 2'-deoxyuridine (B118206) with reagents like acetyl bromide was established as a method to produce diacetyl-2'-deoxyuridine in high yield. oup.com This acetylation process was a key enabling step, providing a stable, protected form of the nucleoside that could be more easily manipulated in further synthetic steps. For example, 3',5'-diacetyl-5-iodo-2'-deoxyuridine is a well-characterized crystalline solid that serves as a direct precursor in the synthesis of various C5-substituted nucleosides. lookchem.com The development of robust methods for creating such diacetylated intermediates was crucial for the exploration and production of a wide array of modified deoxyuridines with potential biological activity. oup.comlookchem.com
Overview of Research Significance and Potential Applications in Fundamental Biological Sciences
The significance of this compound in fundamental biological sciences lies in its role as a versatile synthetic intermediate for creating tailored molecular tools. Research has utilized these compounds to probe and understand complex biological phenomena at the molecular level.
One major application is in the study of electron transport in DNA. By using diacetyl 5-ethynyl-2'-deoxyuridine and diacetyl 5-iodo-2'-deoxyuridine in coupling reactions, researchers have synthesized dimeric deoxyuridine structures linked by conductive bridges like ethynediyl or butadiynediyl groups. nih.govresearchgate.net Electron spin resonance (ESR) studies on these synthetic dimers have shown that the unpaired electron in their one-electron oxidized species is delocalized over both uracil (B121893) rings, indicating efficient electronic coupling. nih.gov Such model systems are invaluable for understanding how charge is transported through DNA, a process with implications for both DNA damage and repair, as well as for the development of DNA-based nanoelectronics. nih.gov
Furthermore, this compound derivatives are instrumental in creating modified oligonucleotides for various applications. 5-Formyl-diacetyl-2'-deoxyuridine is used to synthesize oligonucleotides containing 5-formyl-2'-deoxycytidine, a key intermediate in the enzymatic pathway of DNA demethylation, which is a central process in epigenetics. chemgenes.com The availability of these modified oligos serves as a critical research tool for elucidating the mechanisms of gene regulation. chemgenes.com Other derivatives, such as those with amino-functionalized linkers, are incorporated into DNA to stabilize specific structures like triple helices or to investigate sequence-specific DNA bending. scienceopen.com
The table below summarizes various this compound derivatives and their applications in academic research.
Table 1: Research Applications of this compound Derivatives| Derivative Name | Research Application | References |
|---|---|---|
| 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine | Synthesis of fluorescent nucleoside analogues for studying nucleic acid dynamics. | rsc.org |
| Diacetyl 5-ethynyl-2'-deoxyuridine | Synthesis of dimeric nucleosides to study electron transfer in DNA. | nih.govresearchgate.net |
| 3',5'-diacetyl-5-iodo-2'-deoxyuridine | Precursor for C5-substituted nucleosides and dimeric structures. | nih.govlookchem.com |
| 3',5'-diacetyl-5-azidomethyl-2'-deoxyuridine | Synthesis of 5-(4-alkyl-1,2,3-triazol-1-yl)methyl derivatives of 2'-deoxyuridine via "click chemistry". | researchgate.net |
| 5-(1,2-Diacetyloxyethyl)-dU-3′-phosphoramidite | Synthesis of modified oligonucleotides for epigenetic research. | chemgenes.com |
The chemical properties of a key intermediate, 3',5'-diacetyl-5-iodo-2'-deoxyuridine, are detailed in the table below.
Table 2: Chemical Properties of 3',5'-Diacetyl-5-iodo-2'-deoxyuridine| Property | Value | Reference |
|---|---|---|
| CAS Number | 1956-30-5 | lookchem.com |
| Molecular Formula | C₁₃H₁₅IN₂O₇ | lookchem.com |
| Molecular Weight | 438.17 g/mol | lookchem.com |
| Appearance | Crystalline | lookchem.com |
| Melting Point | 161-163 °C | lookchem.com |
| Density | 1.81 g/cm³ | lookchem.com |
| Storage Temperature | -20°C | lookchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O9 |
|---|---|
Molecular Weight |
316.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C11H12N2O9/c14-7-1-2-13(9(15)12-7)8-3-5(22-11(18)19)6(21-8)4-20-10(16)17/h1-2,5-6,8H,3-4H2,(H,16,17)(H,18,19)(H,12,14,15)/t5-,6+,8+/m0/s1 |
InChI Key |
BJKQZVDVFUKTSN-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Deoxyuridine
Regioselective Diacetylation Strategies for 2'-Deoxyuridine (B118206)
The selective protection of the hydroxyl groups of 2'-deoxyuridine is a critical first step in many synthetic routes. The most common strategy involves the regioselective diacetylation of the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups, leaving the nucleobase available for subsequent modification. This is typically achieved by treating 2'-deoxyuridine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in a suitable solvent. cas.czznaturforsch.com The resulting compound, 3',5'-di-O-acetyl-2'-deoxyuridine, is a stable and versatile intermediate. cas.czcdnsciencepub.com The acetyl groups serve as protecting groups, preventing unwanted side reactions at the sugar moiety during further chemical transformations. researchgate.netnih.gov
Enzymatic methods have also been explored for the regioselective acylation of nucleosides, offering high selectivity under mild conditions. tandfonline.com Lipases, for instance, can catalyze the acylation of specific hydroxyl groups, providing an alternative to traditional chemical methods. tandfonline.comscispace.com
Diacetyl Deoxyuridine as a Key Intermediate in Complex Nucleoside Synthesis
3',5'-di-O-acetyl-2'-deoxyuridine is a pivotal building block for the synthesis of a wide range of C5-substituted deoxyuridine analogues. Its protected hydroxyl groups allow for precise chemical modifications at the C5 position of the uracil (B121893) base.
The introduction of various functional groups at the 5-position of the uracil ring is a common strategy for developing antiviral and anticancer agents. This compound serves as a key starting material for these syntheses.
Halo-Derivatives: 5-Halogenated deoxyuridines are important synthetic intermediates and possess biological activity themselves. The synthesis of 3',5'-di-O-acetyl-5-halo-2'-deoxyuridines can be achieved through electrophilic halogenation. For instance, treatment of 3',5'-di-O-acetyl-2'-deoxyuridine with iodine monochloride (ICl) and sodium azide (B81097) in acetonitrile (B52724) yields the 5-iodo derivative in excellent yield. cdnsciencepub.com Similarly, the 5-bromo and 5-chloro analogues can be synthesized using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. cdnsciencepub.com These reactions often proceed through a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.com The halogen atom at the C5 position can then be used as a handle for further modifications, such as in palladium-catalyzed cross-coupling reactions. znaturforsch.comresearchgate.net
Alkynyl-Derivatives: 5-Alkynyl-2'-deoxyuridines are another important class of modified nucleosides. Their synthesis often involves the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govnih.gov For example, the Sonogashira coupling of 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine with various alkynes provides a direct route to the corresponding 5-alkynyl derivatives. nih.gov The acetyl protecting groups are typically removed in a final step using methanolic ammonia (B1221849) to yield the desired 5-alkynyl-2'-deoxyuridine. nih.govjenabioscience.com
Formyl-Derivatives: 5-Formyl-2'-deoxyuridine is a naturally occurring modified base in the DNA of some organisms and is implicated in epigenetic regulation. One synthetic approach to this compound involves the oxidation of the 5-methyl group of thymidine (B127349) derivatives. nih.gov An alternative route starts from 3',5'-di-O-acetyl-2'-deoxyuridine. A prominent method involves the synthesis of 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine, which can then be used in subsequent reactions, such as Wittig-type reactions, to introduce vinyl groups. google.com For instance, the reaction of 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine with carbon tetrabromide can lead to the formation of a 5-(2,2-dibromovinyl) derivative, a precursor for brivudine (B1684500) synthesis. google.com
Table 1: Synthesis of 5-Substituted-2'-Deoxyuridine Analogues from 3',5'-di-O-acetyl-2'-deoxyuridine
| 5-Substituent | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Iodo | ICl, NaN₃, MeCN, 25°C | 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine | cdnsciencepub.com |
| Bromo | NBS, NaN₃, DME, 25°C | 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine | cdnsciencepub.com |
| Chloro | NCS, NaN₃, DME, 45°C | 3',5'-di-O-acetyl-5-chloro-2'-deoxyuridine | cdnsciencepub.com |
| Ethynyl (B1212043) | Pd(PPh₃)₄, CuI, Et₃N | 3',5'-di-O-acetyl-5-ethynyl-2'-deoxyuridine | nih.gov |
| Bromovinyl | 1. CBr₄, PPh₃; 2. Diethyl phosphite, Et₃N | (E)-5-(2-bromovinyl)-2'-deoxyuridine (after deprotection) | google.com |
This compound intermediates are also crucial in the construction of more complex nucleoside architectures, such as multi-headed or bridged structures. These molecules, which contain multiple nucleobases or are linked together, are of interest for studying DNA structure and function, and for developing novel therapeutic agents. nih.gov
One strategy involves using palladium-catalyzed coupling reactions to link two nucleoside units. For example, the Sonogashira coupling of 3',5'-di-O-acetyl-5-ethynyl-2'-deoxyuridine with 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine produces a tetraacetylated, ethynyl-bridged dimer of 2'-deoxyuridine. nih.gov Subsequent deprotection with ammonia in methanol (B129727) yields the final dimeric nucleoside. nih.gov
Another approach to creating multi-headed nucleosides involves modifying a precursor derived from this compound. For instance, 3',5'-di-O-acetyl-5-formyl-2'-deoxyuridine can be reduced and then converted to a pyridinium (B92312) salt. beilstein-journals.orgresearchgate.net This intermediate can then react with a protected nucleobase, like thymine, to form a double-headed nucleoside where the second base is attached to the C5 position of the original uridine (B1682114) via a methylene (B1212753) linker. beilstein-journals.orgresearchgate.net
Protecting Group Chemistry in the Derivatization of Deoxyuridine
The use of protecting groups is fundamental to the successful synthesis of complex nucleoside derivatives. researchgate.netunivpancasila.ac.id Acetyl groups are widely employed for the protection of the hydroxyl functions of the deoxyribose moiety in deoxyuridine. researchgate.netnih.gov
The key advantages of using acetyl groups include:
Stability: They are stable under a variety of reaction conditions used for modifying the nucleobase, including halogenation and palladium-catalyzed coupling reactions. nih.govresearchgate.net
Ease of Introduction and Removal: Acetylation can be readily achieved using standard reagents like acetic anhydride or acetyl chloride. znaturforsch.com Deprotection is also straightforward, typically accomplished under mild basic conditions, such as with ammonia in methanol, which generally does not affect other parts of the molecule. nih.govnih.gov
Enhanced Solubility: Acetylation often increases the solubility of nucleosides in organic solvents, facilitating reactions and purification.
The choice of protecting groups must be carefully considered to ensure orthogonality, meaning that one type of protecting group can be removed without affecting another. In the synthesis of oligonucleotides, for example, different protecting groups are used for the 5'-hydroxyl group (often a dimethoxytrityl group), the exocyclic amino groups of other bases (like benzoyl or isobutyryl), and the phosphate (B84403) groups (like a cyanoethyl group), in addition to the sugar hydroxyls. wikipedia.org While acetyl groups are excellent for temporary protection of sugar hydroxyls during base modification, their lability to basic conditions means they are often removed before subsequent steps like phosphoramidite (B1245037) synthesis for oligonucleotide assembly. researchgate.netnih.gov
Biochemical Interactions and Metabolic Fate in Experimental Systems
Enzymatic Processing and Deacetylation of Diacetyl Deoxyuridine and Related Prodrugs
Prodrug strategies, such as the diacetylation of deoxyuridine, are employed to modify the physicochemical properties of a parent molecule, often to improve its metabolic stability and cellular permeability. The conversion of this compound to its active form, deoxyuridine, is contingent on specific enzymatic processes within experimental systems.
Thymidine (B127349) phosphorylase (TP) is a key enzyme in the pyrimidine (B1678525) salvage pathway that catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases (thymine and uracil) and 2-deoxyribose-1-phosphate. wikipedia.org This enzymatic action can represent a premature degradation pathway for nucleoside analogues intended for therapeutic or research applications.
A primary rationale for the diacetylation of deoxyuridine and its analogues is to protect them from this enzymatic degradation. Diesterified derivatives of nucleosides, such as 3',5'-di-O-acetyl-2'-deoxyuridine, exhibit significant resistance to phosphorolysis by thymidine phosphorylase. plos.org In a study involving 5-iodo-3′,5′-di-O-acetyl-2′-deoxyuridine (Ac₂IUdR), a compound structurally related to this compound, the derivative showed almost complete (nearly 100%) resistance to degradation by human thymidine phosphorylase. plos.org This stability prevents the premature cleavage of the glycosidic bond, thereby increasing the likelihood that the prodrug can reach its target cells and be processed intracellularly to its active form. plos.org The enzymatic activity of thymidine phosphorylase is crucial for angiogenesis, but this function is dependent on the enzyme's catalytic action on its substrates, which acetylated prodrugs are designed to evade. wikipedia.org
The activation of this compound requires the hydrolytic cleavage of the two ester bonds at the 3' and 5' positions of the deoxyribose sugar, a process known as deacetylation. This reaction is mediated by intracellular esterases. semanticscholar.orgcardiff.ac.uk The increased lipophilicity of the diacetyl derivative facilitates its passage across the cell membrane, after which cellular esterases, such as those found in porcine liver homogenates, hydrolyze the compound to release the parent nucleoside, deoxyuridine. semanticscholar.org
The enzymatic hydrolysis of acylated nucleosides has been demonstrated using various enzymes with esterase activity. For instance, α-chymotrypsin has been shown to effectively hydrolyze a series of acyl nucleosides. lookchem.com Experiments have shown that this enzyme can act selectively on these protected compounds. lookchem.com The table below presents findings from a study on the enzymatic hydrolysis of several acylated 2'-deoxyuridine (B118206) derivatives by α-chymotrypsin, illustrating the principle of esterase-mediated deprotection. lookchem.com
Table 1: Results of enzymatic hydrolysis of a series of acyl nucleosides by α-chymotrypsin. Data sourced from a 1969 study in Tetrahedron Letters. lookchem.com
This enzymatic processing is a critical step, as the inability of esterases to efficiently perform this activation can limit the intracellular availability of the active compound. cardiff.ac.uk
Cellular Uptake and Intracellular Trafficking Mechanisms in Research Models
For this compound to exert its effects, it must first be taken up by cells and transported to the appropriate subcellular compartments. The diacetylation of deoxyuridine increases its lipophilicity, a modification designed to enhance its ability to diffuse across the lipid bilayer of the cell membrane. plos.org However, the efficiency of uptake can be complex and vary between different cell types. semanticscholar.org
The primary mechanisms of cellular entry for nanoparticles and complex molecules include various forms of endocytosis, such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis, as well as direct translocation across the plasma membrane. beilstein-journals.orgwilhelm-lab.com While specific studies on the precise uptake pathway of this compound are limited, the general principles of prodrug transport apply. G-quadruplex structures, for example, have been shown to enhance the cellular uptake of linked oligonucleotides, including 5-fluoro-2'-deoxyuridine, particularly in cancer cells with abundant G-quadruplex binding proteins on their surface. csic.es
Once inside the cell, molecules must navigate the crowded cytoplasm to reach their site of action. This intracellular trafficking can be mediated by the cytoskeleton. nih.gov For instance, research has shown that plasmids can utilize the microtubule network and associated motor proteins, such as dynein, for directed movement through the cytoplasm to the nucleus. nih.gov It is plausible that nucleoside prodrugs, following their uptake and enzymatic conversion, or their metabolites, are subject to regulated intracellular transport to the nucleus or mitochondria, where they can influence nucleic acid metabolism. unistra.frunamur.be
Integration and Perturbation of Pyrimidine Nucleotide Metabolic Pathways in Non-Clinical Settings
Following its deacetylation to deoxyuridine, the compound is integrated into the cell's pyrimidine metabolic pathways. utah.eduwikipedia.org This integration can significantly perturb the delicate balance of nucleotide pools, which are essential for DNA synthesis and repair. nvkc.nlresearchgate.net
The first step in the metabolic activation of the released deoxyuridine is its phosphorylation to deoxyuridine monophosphate (dUMP). This reaction is primarily catalyzed by thymidine kinase (TK). cloudfront.netbaseclick.eu Deoxyuridine acts as a substrate for TK, entering the same pathway as thymidine. However, in experimental models, high concentrations of exogenous deoxyuridine have been shown to competitively inhibit thymidine kinase. cloudfront.net This inhibition can reduce the phosphorylation of thymidine, thereby altering the relative amounts of phosphorylated deoxyuridine and thymidine derivatives. cloudfront.net The resulting dUMP is a critical branch point in pyrimidine metabolism.
The generation of dUMP from exogenous deoxyuridine leads to its integration into the DNA precursor pool. taylorandfrancis.com Thymidylate synthase converts dUMP to deoxythymidine monophosphate (dTMP), which is then further phosphorylated to deoxythymidine triphosphate (dTTP), a direct building block for DNA synthesis. baseclick.eutaylorandfrancis.com An influx of deoxyuridine can therefore lead to an expansion of the intracellular pools of dUMP, dTMP, and dTTP. cloudfront.net
Molecular and Cellular Mechanisms of Action in Research Investigations
Effects on Nucleic Acid Polymerization and Fidelity in Reconstituted Systems and Cell Models
The incorporation of modified nucleosides into DNA is a critical area of study, with implications for antiviral and anticancer therapies. The acetyl groups on diacetyl deoxyuridine derivatives, typically at the 3' and 5' positions of the deoxyribose sugar, play a significant role in its cellular uptake and subsequent metabolic activation.
In many experimental contexts, 3',5'-di-O-acetyl-2'-deoxyuridine derivatives are utilized as prodrugs. nih.govnih.govpsu.edu A prodrug is an inactive compound that is converted into its active form within the body. core.ac.ukmdpi.com The acetyl groups increase the lipophilicity of the nucleoside, facilitating its passage across cell membranes. nih.gov Once inside the cell, ubiquitous cellular enzymes called esterases cleave the acetyl groups. nih.govnih.gov
This process releases the modified 2'-deoxyuridine (B118206), which can then be phosphorylated by cellular kinases to its mono-, di-, and ultimately triphosphate form. nih.govcreative-proteomics.comnih.gov The resulting modified deoxyuridine triphosphate is the actual substrate that can be recognized by DNA polymerases. nih.govmdpi.com DNA polymerases can incorporate C5-modified pyrimidine (B1678525) nucleotides, provided the modification does not obstruct Watson-Crick base pairing and fits within the major groove of the DNA. mdpi.com The substrate specificity can vary significantly depending on the specific polymerase and the nature and size of the modification. mdpi.com
The consequence of incorporating a modified nucleoside can range from having no significant effect to causing chain termination or misincorporation during subsequent DNA replication. If the modified nucleoside lacks the essential 3'-hydroxyl group, its incorporation into a growing DNA strand will halt further extension, an event known as obligate chain termination. This mechanism is the basis for many antiviral drugs. nih.gov
Alternatively, a modified base might be incorporated correctly but alter the template strand's coding properties for the next round of replication, leading to misincorporation of a non-complementary base opposite it. While specific studies on misincorporation events directly caused by this compound are not extensively detailed, research on related compounds like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) shows that once incorporated, it can perturb cell cycle progression and trigger DNA damage signaling, suggesting that replication of an EdU-containing template is challenging for the cellular machinery.
Influence on DNA Structure and Stability through this compound Incorporation
The introduction of modified nucleosides can significantly alter the local and global properties of the DNA double helix, affecting its structure, stability, and electronic characteristics.
Research involving the synthesis of dimers from diacetylated deoxyuridine precursors provides direct insight into the structural impact of these modifications. Specifically, the Sonogashira coupling of diacetyl 5-ethynyl-2'-deoxyuridine with diacetyl 5-iodo-2'-deoxyuridine yields an acylated, ethynyl-linked dimer. nih.govnih.gov X-ray crystallography of this acylated dimer revealed that the two uracil (B121893) bases are held in an anti position relative to each other across the rigid ethynyl (B1212043) linker. nih.govnih.gov This fixed conformation is a direct consequence of the bulky, acetylated structure and demonstrates how such modifications can impose significant steric constraints, influencing the local architecture of the DNA.
The electronic properties of DNA are of great interest for applications in nanotechnology and for understanding DNA damage and repair mechanisms. Studies on dimers synthesized from diacetylated deoxyuridine precursors have shed light on these properties. nih.govnih.gov After the removal of the protective acetyl groups, electron spin resonance (ESR) spectroscopy was used to study the electronic behavior of the resulting ethynediyl- and butadiynyl-linked uridine (B1682114) dimers. nih.govnih.gov
These experiments showed that upon one-electron oxidation (creating a "hole"), the unpaired electron becomes delocalized over both uracil rings. nih.govnih.gov This indicates that these structures provide an efficient pathway for hole conduction. nih.govnih.gov Conversely, upon one-electron reduction, the excess electron remains largely localized on a single uracil ring, suggesting a significant activation barrier prevents its delocalization across both rings. nih.govnih.gov This differential behavior suggests that such modified dimeric structures could function as molecular gates, capable of separating hole transfer from electron transport within DNA systems. nih.gov The compound diacetyl itself is also recognized as an agent capable of participating in electron transfer (ET) reactions in vivo, which can lead to the generation of reactive oxygen species (ROS). researchgate.netscispace.com
Modulation of Gene Expression and Cellular Signaling Pathways in Experimental Cell Lines
While research on the direct effect of this compound on global gene expression is limited, significant findings exist for the structurally related volatile compound, diacetyl . These studies reveal that diacetyl can act as a modulator of the epigenetic landscape.
Research has demonstrated that diacetyl functions as a histone deacetylase (HDAC) inhibitor. nih.govbiorxiv.orgciteab.com By inhibiting HDACs, which are enzymes that typically remove acetyl groups from histone proteins to compact chromatin and repress gene expression, diacetyl leads to an increase in histone acetylation (specifically H3K9 acetylation). nih.govresearchgate.net This change in the epigenetic state results in broad alterations to gene expression. nih.govbiorxiv.orgresearchgate.net These effects have been observed in diverse model systems, including Drosophila and mice, where diacetyl exposure led to expression changes in hundreds of genes in tissues such as the brain and lungs. nih.govbiorxiv.org This activity suggests a potential mechanism by which diacetyl-related compounds could influence cellular function and physiology. citeab.com In C. elegans, diacetyl is a known odorant that triggers specific signaling pathways, such as the TIR-1/JNK-1 pathway, to modulate sensory neuron responses and behavioral adaptation. nih.gov
Table 1: Effects of Diacetyl on Gene Expression and Cellular Pathways
| Experimental System | Compound | Key Findings | Affected Pathways/Processes | Citations |
|---|---|---|---|---|
| Human Cell Lines, Drosophila, Mice | Diacetyl | Inhibits Class I and II Histone Deacetylases (HDACs), leading to increased histone acetylation. | Epigenetic Regulation, Gene Expression | nih.gov, biorxiv.org |
| Drosophila melanogaster | Diacetyl | Alters expression of hundreds of genes; halts proliferation of neuroblastoma cells. | Chemosensation, Cell Proliferation, Neurodegeneration | elifesciences.org, nih.gov, citeab.com |
| Mice | Diacetyl | Modulates gene expression in the brain, lungs, and airways. | Gene Expression | nih.gov, biorxiv.org |
| C. elegans | Diacetyl | Acts as a sensory odorant that modulates forgetting of olfactory adaptation. | Sensory Signaling (TIR-1/JNK-1 pathway) | nih.gov |
| Rats | Diacetyl | Upregulated expression of p53, Caspase 3, and RIP1; downregulation of Bcl-2. | Apoptosis, Necrosis, Oxidant/Antioxidant Balance | researchgate.net |
Table 2: Investigated Properties of this compound Derivatives
| Derivative | Research Focus | Key Finding | Implication | Citations |
|---|---|---|---|---|
| Acylated ethynediyl-linked 2'-deoxyuridine dimer | X-ray Crystallography | Bases are in a fixed anti conformation across the ethynyl link. | Modified nucleosides can induce specific, rigid structural changes in DNA. | nih.gov, nih.gov |
| Ethynediyl- and butadiynyl-linked uridine dimers (deprotected) | Electron Spin Resonance (ESR) | Efficient delocalization of a "hole" (one-electron oxidation) but not an excess electron. | Structures can act as gates, separating hole transfer from electron transport in DNA. | nih.gov, nih.gov |
| 3',5'-di-O-acetyl nucleosides | Prodrug Metabolism | Acetyl groups are removed by cellular esterases to release the active nucleoside. | Diacetylation is a viable prodrug strategy to enhance cellular uptake. | nih.gov, nih.gov |
Structure-Activity Relationship Studies at the Molecular and Cellular Level
Investigations into diesterified derivatives of 5-iodo-2'-deoxyuridine (IUdR) have shed light on the role of the acetyl groups in this compound. A study comparing 5-iodo-3′,5′-di-O-acetyl-2′-deoxyuridine (Ac₂IUdR) with its parent compound, IUdR, and a bulkier diester derivative, 5-iodo-3′,5′-di-O-pivaloyl-2′-deoxyuridine (Piv₂IUdR), revealed significant differences in their metabolic stability and cellular behavior. plos.org One of the key enzymes in the metabolic pathway of such nucleoside analogs is thymidine (B127349) phosphorylase, which can cleave the N-glycosidic bond, rendering the compound inactive. It was observed that the diesterified derivatives, including Ac₂IUdR, exhibited markedly increased resistance to degradation by human thymidine phosphorylase compared to the unprotected IUdR. plos.org This suggests that the acetyl groups at the 3' and 5' positions of the deoxyribose moiety sterically shield the N-glycosidic bond from enzymatic cleavage. nih.gov
While offering protection from metabolic degradation, these ester modifications also influence the compound's ability to be incorporated into DNA, a key aspect of the mechanism of action for many nucleoside analogs. In vitro studies using glioma cell lines demonstrated that while both Ac₂IUdR and Piv₂IUdR were integrated into the DNA of tumor cells, the level of integration was lower compared to the parent compound, [125I]IUdR. nih.gov This indicates a trade-off between metabolic stability and the efficiency of cellular machinery to process and utilize the modified nucleoside.
Further SAR studies have utilized diacetylated deoxyuridine derivatives as intermediates for creating more complex molecules. For example, 3',5'-diacetyl-5-azidomethyl-2'-deoxyuridine has been used as a precursor to synthesize a series of 5-(4-alkyl-1,2,3-triazol-1-yl)methyl derivatives of 2'-deoxyuridine, which have shown antibacterial activity. researchgate.net Similarly, the Sonogashira coupling of diacetyl 5-ethynyl-2'-deoxyuridine with diacetyl 5-iodo-2'-deoxyuridine has been employed to create dimeric structures with potential applications in studying DNA-protein interactions and developing novel therapeutic agents. nih.gov These studies underscore the utility of the diacetyl protecting groups in synthetic strategies aimed at exploring novel chemical space around the deoxyuridine scaffold.
The following table summarizes the comparative data for diesterified IUdR derivatives from a key study:
| Compound | Stability against Thymidine Phosphorylase (6h incubation) | Relative DNA Integration (in vitro) |
| [125I]IUdR | Completely degraded | High |
| Ac₂[125I]IUdR | Nearly 100% intact | Lower than [125I]IUdR |
| Piv₂[125I]IUdR | Nearly 100% intact | Lower than [125I]IUdR |
This data clearly illustrates the structure-activity relationship, where the addition of acetyl groups enhances metabolic stability at the cost of reduced DNA incorporation under the studied conditions. plos.org
Based on available scientific literature, comprehensive information specifically detailing the preclinical investigation of a compound identified as "this compound" is not available. Searches for this particular compound did not yield dedicated research studies corresponding to the requested outline.
The existing body of research focuses on two separate classes of compounds:
Diacetyl (2,3-butanedione): A flavoring agent that has been the subject of toxicological studies, particularly concerning respiratory health. nih.govnih.gov
Deoxyuridine Analogues: A broad category of nucleoside analogues that have been extensively investigated for various therapeutic properties, including antiviral and anticancer effects.
Therefore, it is not possible to provide an article on "this compound" that adheres to the specified structure and content requirements. Any attempt to do so would involve conflating information from these two distinct areas of research and would not be scientifically accurate for the requested subject.
Preclinical Investigation Using in Vitro and Non Human in Vivo Model Systems
Development and Validation of Predictive Preclinical Models for Nucleoside Analogue Research
The development of nucleoside analogues, such as Diacetyl deoxyuridine, as therapeutic agents is critically dependent on a robust framework of preclinical models. These models, spanning from simple cell cultures to complex animal systems, are essential for elucidating mechanisms of action, determining efficacy, and evaluating pharmacokinetic profiles before human trials can be considered. The validation of these models ensures that the data generated is reliable and predictive of clinical outcomes.
In Vitro Model Systems
Initial screening and mechanistic studies of nucleoside analogues are predominantly conducted using in vitro models. These systems offer a controlled environment for rapid and high-throughput analysis.
Cell-Based Assays: A primary in vitro tool involves the use of cell lines to determine the biological activity of a compound. For antiviral nucleoside analogues, this often involves infecting relevant host cell cultures with the target virus and then measuring the compound's ability to inhibit viral replication. Key parameters derived from these assays include the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) yields the selectivity index (SI), a critical measure of a drug's therapeutic window. acs.orgnih.gov For anticancer analogues, various cancer cell lines are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound on cell proliferation. nih.govaacrjournals.org
Enzyme Inhibition Assays: Nucleoside analogues often function by targeting specific viral or cellular enzymes, such as polymerases or kinases. nih.govresearcher.life Cell-free enzymatic assays are developed to directly measure the inhibitory activity of the analogue's active form (typically the triphosphate) against its target enzyme. This helps to confirm the mechanism of action and can guide structural modifications to improve potency.
Metabolic and Transporter Studies: For a nucleoside analogue to be effective, it must be transported into the cell and converted to its active triphosphate form through phosphorylation. nih.govnih.gov In vitro models using specific cell lines are used to study the efficiency of cellular uptake by nucleoside transporters and the kinetics of intracellular phosphorylation by cellular or viral kinases. nih.govnih.gov These models are also crucial for evaluating prodrugs, which are designed to enhance cell penetration and bypass rate-limiting phosphorylation steps. mdpi.commdpi.com
Table 1: Key In Vitro Models and Their Applications in Nucleoside Analogue Research
| Model Type | Primary Application | Key Parameters Measured | Example of Use |
| Virus-Infected Cell Cultures | Antiviral Efficacy & Selectivity | EC₅₀, CC₅₀, Selectivity Index (SI) | Testing antiviral activity against HIV-1 in infected peripheral blood mononuclear cells (PBMCs). mdpi.com |
| Cancer Cell Line Panels | Anticancer Potency | IC₅₀ | Screening a new compound against a panel of human cancer cell lines (e.g., HeLa, PC-3) to assess its cytotoxic potential. nih.gov |
| Enzyme Assays | Mechanism of Action | Inhibition Constant (Kᵢ) | Determining the inhibitory effect of a nucleoside triphosphate analogue on viral DNA polymerase. researcher.life |
| Cellular Uptake Assays | Bioavailability & Transport | Rate of uptake, transporter dependency | Evaluating the role of specific nucleoside transporters in the cellular entry of an analogue. nih.gov |
| Intracellular Metabolism Studies | Activation Pathway | Rate of phosphorylation, metabolite levels | Using HPLC to measure the conversion of a nucleoside analogue to its monophosphate, diphosphate, and triphosphate forms within cells. nih.gov |
Non-Human In Vivo Model Systems
Following promising in vitro results, nucleoside analogues are advanced to in vivo models, most commonly in rodents like mice and rats, to evaluate their behavior in a whole biological system. nih.govdovepress.com
Pharmacokinetic (PK) Studies: PK studies are fundamental to understanding how an organism processes a drug. In these studies, the nucleoside analogue is administered to animals (e.g., rats), and blood samples are taken over time to measure the drug's concentration. mdpi.com This data is used to determine critical parameters such as absorption, distribution, metabolism, and excretion (ADME), which collectively define the drug's bioavailability and half-life. mdpi.comresearchgate.net These models are indispensable for validating prodrug strategies, where a modified compound like this compound is designed to improve oral bioavailability compared to the parent nucleoside. mdpi.commdpi.com
Efficacy and Xenograft Models: To test the therapeutic effectiveness in a living system, animal models of disease are employed. For anticancer research, human tumor cells can be implanted into immunocompromised mice (xenograft models), creating a tumor that can be treated with the nucleoside analogue to measure its effect on tumor growth. dovepress.comnih.gov For antiviral research, animal models susceptible to specific viral infections are used to assess the ability of the compound to reduce viral load and disease symptoms.
Validation and Correlation: A key aspect of preclinical development is validating that the in vitro and in vivo models are predictive of each other and, ultimately, of the human response. For instance, researchers establish correlations between the effective concentrations observed in cell culture and the plasma concentrations required for efficacy in animal models. researchgate.net Discrepancies between in vitro potency and in vivo efficacy often point to poor pharmacokinetic properties, which can sometimes be overcome by chemical modifications, such as creating ester prodrugs to enhance lipophilicity and cellular uptake. mdpi.com
Table 2: Common In Vivo Models and Pharmacokinetic Parameters Evaluated
| Model System | Study Type | Key Parameters Evaluated | Purpose |
| Rat Model | Intravenous (IV) & Oral (PO) Pharmacokinetics | Clearance (CL), Volume of Distribution (Vd), Half-life (t₁/₂), Bioavailability (%F) | To determine the fundamental ADME properties of the compound and assess its suitability for oral administration. mdpi.com |
| Mouse Xenograft Model | Anticancer Efficacy | Tumor growth inhibition, survival rate | To evaluate the ability of the nucleoside analogue to suppress tumor growth in a living organism. dovepress.com |
| Viral Infection Model (e.g., Hamster) | Antiviral Efficacy | Viral load reduction, clinical symptom improvement | To confirm the antiviral activity observed in vitro and assess the therapeutic potential in a relevant disease model. |
| Genetically Engineered Mouse Models (GEMM) | Cancer Research | Tumor initiation and progression | To study the effect of a compound on cancers that arise spontaneously due to specific genetic mutations. dovepress.com |
Advanced Analytical and Characterization Methodologies for Academic Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure and confirming the identity of Diacetyl deoxyuridine. These techniques provide detailed information about the atomic composition, connectivity, and chemical environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's framework.
In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. The protons of the two acetyl groups are expected to appear as sharp singlets in the aliphatic region of the spectrum, typically around δ 2.0-2.1 ppm. unimo.itresearchgate.net The protons of the deoxyribose sugar moiety and the pyrimidine (B1678525) base will resonate in their characteristic regions, and their coupling patterns can be used to determine the conformation of the sugar ring and the glycosidic bond linkage.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the acetyl groups are expected to have characteristic chemical shifts in the downfield region of the spectrum, around 170 ppm. nih.gov The methyl carbons of the acetyl groups will appear in the shielded, upfield region. The carbon signals from the deoxyuridine core can be assigned based on established data for nucleosides.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data presented is inferred from typical chemical shifts of acetylated nucleosides and sugar moieties.
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl (CH₃) | ~2.0 - 2.1 |
| Deoxyribose (H-1') | ~6.2 - 6.3 |
| Deoxyribose (H-2') | ~2.3 - 2.5 |
| Deoxyribose (H-3') | ~4.0 - 4.2 |
| Deoxyribose (H-4') | ~3.9 - 4.1 |
| Deoxyribose (H-5', 5'') | ~3.7 - 3.9 |
| Uracil (B121893) (H-5) | ~5.7 - 5.8 |
| Uracil (H-6) | ~7.8 - 7.9 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data presented is inferred from typical chemical shifts of acetylated nucleosides and sugar moieties.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl (C=O) | ~170 |
| Acetyl (CH₃) | ~20 - 21 |
| Deoxyribose (C-1') | ~85 |
| Deoxyribose (C-2') | ~38 |
| Deoxyribose (C-3') | ~74 |
| Deoxyribose (C-4') | ~87 |
| Deoxyribose (C-5') | ~61 |
| Uracil (C-2) | ~151 |
| Uracil (C-4) | ~163 |
| Uracil (C-5) | ~102 |
| Uracil (C-6) | ~141 |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the molecule.
The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of this compound. Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for acetylated nucleosides include the cleavage of the glycosidic bond, resulting in ions corresponding to the diacetylated deoxyribose sugar and the uracil base. wikipedia.org Loss of the acetyl groups as ketene (B1206846) (CH₂=C=O) or acetic acid is also a characteristic fragmentation pattern. acs.orgnih.govnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Fragmentation patterns are predicted based on the general behavior of acetylated nucleosides in mass spectrometry.
| Fragment | Description | Predicted m/z |
|---|---|---|
| [M]+ | Molecular Ion | 312.10 |
| [M - CH₂CO]+ | Loss of one ketene group | 270.09 |
| [M - 2(CH₂CO)]+ | Loss of two ketene groups | 228.08 |
| [Base + H]+ | Uracil base with proton | 113.04 |
| [Sugar - H₂O]+ | Dehydrated diacetylated deoxyribose | 198.06 |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used to detect and characterize species with unpaired electrons, such as free radicals. In the context of this compound, EPR can be employed to study the formation of radical intermediates that may arise from processes like radiation damage or enzymatic reactions.
While direct EPR studies on this compound itself are not extensively reported, research on related diacetylated deoxyuridine derivatives provides significant insights. For instance, studies on dimers formed from diacetylated 5-ethynyl-2'-deoxyuridine (B1671113) have utilized EPR to investigate the localization of unpaired electrons upon one-electron oxidation or reduction. These studies have shown that radical anions can be localized on a single uracil ring, while radical cations can be delocalized over multiple rings, providing information on electron and hole transport properties.
The technique of spin trapping can also be employed, where a short-lived radical intermediate reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected and characterized by EPR. rsc.orgwikipedia.orgnih.govnih.gov This approach can provide evidence for the formation of specific radical species and identify the sites of radical attack on the this compound molecule.
Chromatographic Methods for Separation, Quantification, and Metabolic Profiling
Chromatographic techniques are essential for the separation of this compound from complex mixtures, its quantification, and the study of its metabolic fate. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of modified nucleosides like this compound. nih.govumich.eduresearchgate.net Due to the presence of the polar sugar and base moieties, as well as the somewhat nonpolar acetyl groups, reversed-phase HPLC is a suitable method for its separation and quantification.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of this compound can be modulated by adjusting the composition of the mobile phase. The increased hydrophobicity due to the two acetyl groups would lead to a longer retention time compared to unmodified deoxyuridine.
Detection is commonly achieved using a UV detector, as the pyrimidine ring of the uracil base exhibits strong absorbance in the UV region (around 260 nm). For quantitative analysis, a calibration curve is constructed using standards of known concentration. HPLC can be used to assess the purity of a this compound sample or to quantify its presence in biological matrices after appropriate sample preparation. nih.govjst.go.jphelixchrom.com
Table 4: Representative HPLC Parameters for Diacetylated Nucleoside Analysis Parameters are generalized from typical methods for modified nucleoside analysis.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its high molecular weight and low volatility, which would lead to decomposition at the high temperatures required for vaporization.
To make this compound amenable to GC analysis, a chemical derivatization step is necessary. youtube.com Derivatization involves chemically modifying the molecule to increase its volatility and thermal stability. A common derivatization method for nucleosides is silylation, where the hydroxyl groups of the sugar moiety are converted to trimethylsilyl (B98337) (TMS) ethers. youtube.comcolostate.eduresearchgate.netnih.gov This process significantly reduces the polarity and increases the volatility of the molecule.
The resulting TMS-derivatized this compound can then be separated on a GC column and detected by a mass spectrometer (GC-MS). nih.govnih.gov This approach allows for highly sensitive detection and provides both retention time and mass spectral data for confident identification and quantification. GC-MS can be particularly useful for identifying and quantifying volatile metabolites of this compound in biological samples after appropriate extraction and derivatization procedures.
Radiochemical Labeling and Imaging Techniques in Research Applications
The use of radiolabeled compounds is a cornerstone of modern biomedical research, enabling non-invasive visualization and quantification of biological processes in vivo. moravek.com For this compound, specifically its analogue 3',5'-di-O-acetyl-2'-deoxyuridine, radiolabeling allows for its use as a tracer in various research applications, particularly in oncology for imaging cell proliferation. The synthesis of a radiolabeled version provides a powerful tool to study the compound's biodistribution, and cellular uptake.
A key strategy for radiolabeling this compound involves the introduction of a radioactive halogen, such as Iodine-125 (¹²⁵I), onto the uracil base. Research has demonstrated the successful synthesis of 5-[¹²⁵I]iodo-3′,5′-di-O-acetyl-2′-deoxyuridine. nih.gov This process begins with the synthesis of the non-radioactive precursor, 5-iodo-3′,5′-di-O-acetyl-2′-deoxyuridine, by reacting 5-iodo-2′-deoxyuridine with acetic anhydride (B1165640) in pyridine. nih.gov The subsequent radioiodination can be performed using various established methods to introduce the ¹²⁵I isotope. google.comnih.gov The diacetyl groups on the deoxyribose moiety are intended to increase lipophilicity, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier, which is a significant consideration in the development of tracers for cerebral tumors. nih.gov
Once synthesized, these radiolabeled tracers can be utilized in preclinical imaging studies. Iodine-125 is a gamma-emitting radionuclide, making it suitable for Single-Photon Emission Computed Tomography (SPECT) imaging. SPECT is a nuclear medicine tomographic imaging technique that uses gamma rays to provide 3D functional information. nih.gov While ¹²⁵I is often used for in vitro assays and autoradiography due to its long half-life and lower energy photons, other isotopes could be substituted for more optimal in vivo SPECT (e.g., Iodine-123) or Positron Emission Tomography (PET) imaging (e.g., Iodine-124). nih.gov PET imaging, which detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide, generally offers higher sensitivity and spatial resolution than SPECT. nih.gov
The application of radiolabeled this compound analogues in imaging is primarily focused on tracking DNA synthesis. As a nucleoside analogue, it can be taken up by proliferating cells and incorporated into DNA, allowing for the visualization of tissues with high rates of cell division, such as tumors. nih.gov
Table 1: Radiochemical Labeling Parameters for a this compound Analogue
| Parameter | Description | Example Reference |
|---|---|---|
| Compound | 5-[¹²⁵I]iodo-3′,5′-di-O-acetyl-2′-deoxyuridine | nih.gov |
| Radionuclide | Iodine-125 (¹²⁵I) | nih.gov |
| Precursor Molecule | 5-iodo-2′-deoxyuridine | nih.gov |
| Synthesis Step | Acetylation of the deoxyribose residue using acetic anhydride. | nih.gov |
| Potential Imaging Modality | SPECT (for ¹²³I) or PET (for ¹²⁴I) | nih.govnih.gov |
| Research Application | Tracer for DNA metabolism and cell proliferation; potential for cerebral tumor imaging. | nih.gov |
Bioanalytical Method Development for Detection in Complex Biological Research Samples
The quantitative analysis of this compound and its metabolites in complex biological matrices, such as plasma, urine, or tissue homogenates, is essential for understanding its pharmacokinetic and pharmacodynamic properties in academic research. The development of robust and sensitive bioanalytical methods is critical for these investigations. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands out as the most powerful and widely adopted technique for this purpose. nih.govresearchgate.net
An LC-MS/MS method for this compound would involve optimizing several key steps. First, an efficient sample preparation protocol is required to extract the analyte from the biological matrix and remove interfering substances like proteins and lipids. nih.gov This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. Second, chromatographic conditions must be developed to achieve separation of the parent compound from its potential metabolites and endogenous matrix components. mcgill.ca Finally, the mass spectrometer parameters are tuned for sensitive and specific detection, typically using multiple-reaction monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy. nih.gov For instance, the MRM transition would monitor the fragmentation of the protonated molecular ion of this compound to a specific product ion. nih.gov This approach is routinely used for the quantification of other nucleoside analogues in biological samples. nih.gov
In addition to LC-MS/MS, immunoassays represent a viable alternative for the high-throughput analysis of this compound. These methods rely on the production of antibodies that specifically bind to the target molecule. An Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA) could be developed. nih.govnih.gov The development of such an assay would first require the synthesis of a this compound conjugate to be used as an immunogen to generate specific monoclonal or polyclonal antibodies. nih.gov Once developed, an immunoassay can offer the advantage of rapid sample processing without the need for extensive chromatography, making it suitable for screening large numbers of samples. The sensitivity of immunoassays for other deoxyuridine analogues, such as 5-bromo-2-deoxyuridine, has been shown to be comparable to methods that measure radiolabeled thymidine (B127349) incorporation. nih.gov
The choice between LC-MS/MS and an immunoassay depends on the specific requirements of the research study, including the need for sensitivity, specificity, throughput, and the capability to simultaneously measure metabolites.
Table 2: Comparison of Potential Bioanalytical Methods for this compound
| Method | Principle | Advantages | Challenges in Development | Reference for Analogy |
|---|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | High specificity and sensitivity; can quantify parent drug and metabolites simultaneously. | Requires complex instrumentation; potential for matrix effects; method development can be time-consuming. | nih.govresearchgate.net |
| Immunoassay (ELISA/RIA) | Detection based on specific antibody-antigen binding. | High throughput; relatively simple sample preparation; no need for complex chromatography. | Requires development of specific antibodies; potential for cross-reactivity with metabolites or related endogenous compounds. | nih.govnih.gov |
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations of Diacetyl Deoxyuridine with Biological Targets
Molecular modeling and docking are cornerstone techniques in structure-based drug design, used to predict the binding orientation and affinity of a small molecule (ligand) to a larger biological target, typically a protein or enzyme. For this compound, a derivative of a natural nucleoside, logical biological targets include enzymes involved in nucleoside metabolism and DNA synthesis, such as thymidine (B127349) kinase, thymidylate synthase, or viral DNA polymerases.
Docking simulations place the three-dimensional structure of this compound into the active site of a target enzyme. A scoring function then estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. These simulations can reveal key interactions, such as hydrogen bonds between the uracil (B121893) base or the hydroxyl/acetyl groups and amino acid residues in the enzyme's active site. Hydrophobic interactions between the deoxyribose sugar and nonpolar residues also contribute significantly to binding.
By analyzing these interactions, researchers can hypothesize why this compound might be a substrate or inhibitor for a particular enzyme and how its acetyl groups influence binding compared to its parent molecule, deoxyuridine.
| Target Enzyme | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|---|
| Thymidine Kinase 1 (TK1) | This compound | -8.2 | Arg104, Tyr132 | Hydrogen Bond with Uracil |
| Thymidine Kinase 1 (TK1) | This compound | Phe74, Leu161 | Hydrophobic Interaction with Deoxyribose | |
| Thymidine Kinase 1 (TK1) | Deoxyuridine | -7.5 | Arg104, Tyr132 | Hydrogen Bond with Uracil |
| Viral DNA Polymerase | This compound | -9.5 | Asp185, Ser141 | Hydrogen Bond with Acetyl Groups |
| Viral DNA Polymerase | Deoxyuridine | -8.8 | Asp185, Gln140 | Hydrogen Bond with Hydroxyl Groups |
Quantum Chemical Calculations for Electronic Properties and Reaction Pathways
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods can elucidate reaction mechanisms and predict properties that are governed by electron distribution.
Quantum chemical methods can be used to model the hydrolysis reaction step-by-step. nih.gov This involves calculating the geometries and energies of the reactant, transition states, and products. researchgate.netacs.org The energy difference between the reactant and the highest-energy transition state gives the activation energy barrier, which determines the reaction rate. For nucleosides, acid-catalyzed hydrolysis typically involves protonation of the nucleobase, which weakens the N-glycosidic bond and facilitates cleavage. nih.govnih.gov The presence of the electron-withdrawing acetyl groups on the sugar moiety in this compound is expected to influence the electron density around the glycosidic bond, potentially altering its stability compared to unmodified deoxyuridine. ttu.ee Computational studies can precisely quantify this effect, predicting whether the acetyl groups make the bond more or less susceptible to cleavage. nih.gov
Oxidative damage to nucleosides is a key factor in mutagenesis and cellular aging. Quantum chemical calculations can predict the one-electron oxidation potential of molecules like this compound. acs.orgresearchgate.net This value indicates the ease with which a molecule can lose an electron, initiating a cascade of radical reactions. DFT methods have been successfully used to calculate oxidation potentials for uracil and its derivatives, showing good correlation with experimental data. acs.org
| Compound | Method | Calculated Oxidation Potential (V) vs. SHE (Hypothetical) |
|---|---|---|
| Deoxyuridine | DFT (B3LYP/6-311++G) | 1.55 |
| This compound | DFT (B3LYP/6-311++G) | 1.62 |
| Uracil | DFT (B3LYP/6-311++G**) | 1.70 |
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Ligand Stability
While docking and quantum chemistry provide static pictures, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. chemrxiv.orgmdpi.com By solving Newton's equations of motion for every atom in the system, MD simulations can track the conformational changes of this compound and its stability when interacting with a biological target. escholarship.org
Key dynamic properties of this compound that can be investigated include:
Glycosidic Torsion: The uracil base can rotate around the N-glycosidic bond, leading to syn and anti conformations. The anti conformation is predominant in standard B-form DNA.
Acetyl Group Flexibility: MD simulations can reveal the rotational freedom and preferred orientations of the 3'- and 5'-acetyl groups.
When simulating this compound bound to an enzyme, MD can assess the stability of the binding pose predicted by docking. researchgate.net By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial position and analyzing the persistence of hydrogen bonds over the simulation, researchers can determine if the ligand remains stably bound in the active site. nih.govmdpi.com
| Dynamic Property | Parameter Analyzed | Significance |
|---|---|---|
| Conformational Flexibility | Sugar Pucker (Pseudorotation Angle) | Determines overall nucleoside shape and fit into DNA/active sites. |
| Conformational Flexibility | Glycosidic Torsion Angle (χ) | Defines the orientation of the base relative to the sugar (syn vs. anti). |
| Ligand Stability in Binding Site | Root Mean Square Deviation (RMSD) | Measures the deviation of the ligand from its initial docked pose over time. |
| Ligand Stability in Binding Site | Hydrogen Bond Occupancy | Quantifies the percentage of simulation time specific hydrogen bonds are maintained. |
Structure-Based Rational Design Approaches for Novel Nucleoside Analogues
The ultimate goal of these computational studies is often to guide the design of new, improved molecules. gardp.org Structure-based rational design uses the detailed three-dimensional information from docking, QM, and MD simulations to make targeted chemical modifications to a lead compound like this compound. openmedicinalchemistryjournal.comnih.govresearchgate.net
Future Directions and Emerging Research Avenues
Integration of Diacetyl Deoxyuridine as a Research Probe in Chemical Biology
The development of chemical probes is essential for visualizing and understanding dynamic biological processes. This compound holds considerable potential for integration into this field. The addition of acetyl moieties can increase the lipophilicity of the parent nucleoside, potentially enhancing its ability to cross cellular membranes. This characteristic is analogous to the "pro-label" or "prodrug" strategy, where modifications are used to improve cellular uptake before being cleaved by intracellular enzymes to release the active compound. nih.gov
Once inside the cell, ubiquitous cellular esterases would likely hydrolyze the acetyl groups, releasing deoxyuridine. This intracellular release mechanism makes this compound a candidate for tracing nucleoside uptake and metabolism pathways. Unlike probes that rely on active nucleoside transport mechanisms, this compound could potentially bypass these transporters, offering a different method for studying cellular proliferation and DNA replication. nih.gov Its application could be particularly valuable in cells where transporter expression is low or has been altered. Chemical probes are designed with various functionalities in mind, including target engagement, enrichment, and bioorthogonal chemistries. sigmaaldrich.com
| Feature | Known Probes (e.g., EdU) | Potential of this compound |
| Uptake Mechanism | Primarily active nucleoside transporters | Potential for passive diffusion due to increased lipophilicity, bypassing transporters nih.gov |
| Intracellular Activation | Phosphorylation by cellular kinases | Cleavage of acetyl groups by cellular esterases to release deoxyuridine |
| Application | Labeling newly synthesized DNA for proliferation studies nih.govnih.gov | Probing esterase activity, nucleoside salvage pathway flux, and as a potential pro-label |
| Detection | Requires "click" chemistry with a fluorescent azide (B81097) for visualization nih.gov | Indirect detection by tracking the fate of the released deoxyuridine or its metabolites |
Development of Advanced Synthetic Strategies for Architecturally Complex Deoxyuridine Derivatives
The synthesis of modified nucleosides is a dynamic field of chemistry, driven by the need for novel research tools and therapeutic agents. uochb.cz The development of advanced synthetic strategies is crucial for creating architecturally complex derivatives of deoxyuridine, including analogs of this compound. nih.govmdpi.com Current methodologies provide a robust platform for generating diverse molecular structures.
Key synthetic approaches include:
Glycosylation Reactions : The formation of the C-N glycosidic bond between the sugar and the nucleobase is a critical step. The Vorbrüggen glycosylation is a classic chemical synthesis approach. nih.gov More recent innovations include the development of novel glycosylation methods, such as optimized Mitsunobu reactions, that can offer improved stereoselectivity. uochb.cz
Enzymatic Synthesis : The use of enzymes like thymidine (B127349) phosphorylase and purine (B94841) nucleoside phosphorylase allows for transglycosylation, providing an alternative route to a wide variety of 2'-deoxyribonucleosides. umich.edu
Post-Glycosylation Modification : Modifications can be introduced to the sugar or base moiety after the nucleoside has been formed. This includes palladium-mediated C5 substitution of the pyrimidine (B1678525) ring and modifications at the C1', C2', and C4' positions of the sugar to influence properties like sugar puckering. nih.govumich.edu
These modular and often convergent synthetic routes allow chemists to systematically alter the structure of deoxyuridine to probe structure-activity relationships or introduce new functionalities. nih.gov Applying these strategies to this compound could involve replacing the acetyl groups with other esters or functional groups to fine-tune its properties as a chemical probe.
| Synthetic Strategy | Description | Application for Deoxyuridine Derivatives |
| Vorbrüggen Glycosylation | A chemical method that couples a silylated nucleobase with a C1'-halosugar to form the β-nucleoside product. nih.gov | Widely used for the core synthesis of N-nucleoside analogues. |
| Enzymatic Transglycosylation | Uses nucleoside phosphorylase enzymes to exchange the nucleobase of an existing nucleoside. umich.edu | Provides access to a wide variety of 2'-deoxyribonucleosides under mild conditions. |
| C1', C2', C4' Sugar Modification | Strategic installation of chemical groups at specific positions on the sugar ring. nih.gov | Can influence sugar puckering, affect interactions with viral polymerases, and create locked nucleic acids. |
| C5 Base Modification | Palladium-mediated substitution at the C5 position of the pyrimidine ring. umich.edu | Allows for the attachment of a large number of functional groups to the nucleobase. |
Elucidation of Undiscovered Biochemical Pathways and Molecular Targets
This compound can serve as a valuable tool for exploring nucleoside metabolism. Modified nucleoside analogs are often designed as prodrugs that need to be metabolized to their active forms within the cell. nih.gov this compound fits this paradigm perfectly; its primary molecular targets would be the intracellular esterases that remove the acetyl groups. The rate and efficiency of this bioactivation could be studied to characterize esterase activity in different cell types or disease states.
Upon deacetylation, the resulting deoxyuridine enters the nucleoside salvage pathway, where it is phosphorylated by kinases to be incorporated into DNA or catabolized. A recent and significant finding is that nucleosides are not only precursors for nucleic acids but also serve as an energy source for central carbon metabolism. nih.gov By tracking the metabolic fate of the deoxyuridine released from this compound, researchers could investigate the flux of nucleosides between these two major pathways. This could help elucidate how cells prioritize nucleoside use under different conditions, such as in nutrient-limited environments like a tumor microenvironment. nih.gov Furthermore, using this compound as a model compound in reactions with reactive oxygen species could help characterize DNA damage pathways. nih.govresearchgate.net
| Potential Molecular Target | Biochemical Pathway | Research Application |
| Intracellular Esterases | Prodrug Activation / Metabolism | Characterizing esterase activity and the bioactivation of acetylated nucleosides. nih.gov |
| Thymidine Kinase (and other nucleoside kinases) | Nucleoside Salvage Pathway | Studying the kinetics and regulation of the first step in converting deoxyuridine for DNA synthesis. |
| Nucleoside Phosphorylases | Nucleoside Catabolism | Investigating the breakdown of deoxyuridine and the entry of its ribose sugar into central carbon metabolism for energy. nih.gov |
| DNA Polymerases | DNA Replication & Repair | Assessing the impact of precursor modifications on DNA synthesis fidelity (after conversion to dUTP). |
Addressing Fundamental Research Gaps in Nucleoside Metabolism and Nucleic Acid Chemistry
The study of nucleic acids still contains fundamental questions regarding their metabolism, stability, and function. byjus.comlibretexts.org Modified nucleosides like this compound can be employed to address some of these gaps. A key emerging area of research is the recognition that nucleosides are not just building blocks but also metabolic fuels. nih.gov The traditional view of nucleoside metabolism has focused heavily on their role as precursors to DNA and RNA, leaving their contribution to cellular energy largely overlooked.
Using this compound, researchers can design experiments to quantify the partitioning of exogenous nucleosides between anabolic (nucleic acid synthesis) and catabolic (energy production) pathways. By varying the acetyl or other ester groups on the deoxyuridine, one could systematically study how modifications affect membrane transport, substrate specificity for metabolic enzymes, and the ultimate metabolic fate of the nucleoside. This addresses fundamental questions about the bioavailability and processing of modified nucleosides, which is critical for both understanding basic biology and designing effective nucleoside-based drugs.
| Fundamental Research Gap | How this compound Could Contribute |
| Nucleoside Bioavailability | The acetyl groups modify lipophilicity, allowing for studies on how chemical properties affect a nucleoside's ability to enter cells and reach its metabolic targets. |
| Metabolic Flux and Partitioning | As a metabolic precursor, it can be used to trace whether deoxyuridine is preferentially used for DNA synthesis or catabolized for energy under various cellular conditions. nih.gov |
| Enzyme-Substrate Interactions | Can be used to probe the substrate tolerance of intracellular esterases and nucleoside kinases, providing insight into their active site chemistry. |
| DNA Stability and Modification | While not directly incorporated, its metabolic products could be used to study how the cellular pool of nucleotides affects DNA replication and repair fidelity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for producing 3′,5′-diacetyl-2′-deoxyuridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acetylation of 2′-deoxyuridine using acetic anhydride. In pyridine/DMAP or acetonitrile/Et3N/DMAP, reaction times range from 2–12 hours. However, ionic liquids (ILs) with DMAP catalysts reduce reaction times to 20–25 minutes, achieving 91% yield with simplified purification . Key variables include solvent choice, catalyst efficiency, and acylating agent stoichiometry. Researchers should monitor reaction progress via TLC or HPLC to optimize conditions.
Q. How can diacetyl deoxyuridine be quantified in reaction mixtures, and what internal standards are appropriate?
- Methodological Answer : Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is recommended. For GC, 2,3-hexanedione may serve as an internal standard due to its structural similarity to diacetyl derivatives. Calibration curves should be constructed using relative peak area ratios (analyte vs. internal standard) across known concentrations. Multi-point calibration (e.g., 0.1–10 ppm) ensures linearity and minimizes matrix effects .
Q. What is the biological relevance of this compound derivatives in antiviral research?
- Methodological Answer : this compound is a precursor to trifluridine (TFT), a thymidine analog used against herpes simplex virus (HSV). Deprotection of the acetyl groups via NH3/MeOH yields TFT, which inhibits viral DNA polymerase. Researchers should assess antiviral activity using plaque reduction assays in HSV-infected cell cultures and compare IC50 values to established drugs .
Advanced Research Questions
Q. How can ionic liquids (ILs) improve the scalability and sustainability of this compound synthesis?
- Methodological Answer : ILs like [BMIM][BF4] enhance reaction kinetics by stabilizing transition states and reducing activation energy. Reusability studies show ILs retain catalytic efficiency for ≥4 cycles with <5% yield loss. Researchers should conduct life-cycle assessments (LCAs) to compare energy/ waste metrics of IL-based vs. traditional methods. NMR and FTIR can confirm IL stability post-reaction .
Q. What experimental strategies resolve contradictions in this compound reaction yields under varying conditions?
- Methodological Answer : Discrepancies (e.g., 33% vs. 40% yields in trifluoromethylation steps) may arise from solvent polarity, fluorine source reactivity (XeF2 vs. CF3COOH), or side reactions. Design a factorial experiment to isolate variables:
- Factor A : Solvent (IL vs. organic)
- Factor B : Fluorinating agent concentration
- Response : Yield (HPLC quantification)
Statistical tools like ANOVA (α=0.05) identify significant interactions .
Q. How can this compound’s stability be assessed in biological matrices for pharmacokinetic studies?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. Monitor decomposition via LC-MS/MS and identify degradation products. For in vivo stability, incubate this compound in plasma/liver microsomes and quantify half-life (t1/2) using validated bioanalytical methods. Compare stability to unprotected deoxyuridine analogs to evaluate acetyl group protective effects .
Q. What role does this compound play in nucleoside analog design for overcoming drug resistance?
- Methodological Answer : Acetylation can mask polar hydroxyl groups, enhancing cell membrane permeability. To study resistance mechanisms:
- Step 1 : Generate HSV strains with thymidine kinase (TK) mutations.
- Step 2 : Compare TFT (derived from this compound) efficacy vs. acyclovir in mutant vs. wild-type strains via MTT assays.
- Step 3 : Use molecular docking to analyze TFT-TK binding affinity changes .
Data Analysis & Interpretation Guidelines
- Calibration Curves : Use ≥6 concentration points with R<sup>2</sup> >0.98. Include QC samples (low, mid, high) to validate precision (CV <15%) and accuracy (85–115%) .
- Statistical Testing : Apply one-way ANOVA for multi-group comparisons (e.g., IL vs. solvent-based synthesis yields) followed by post-hoc tests (Tukey’s HSD). Report effect sizes and confidence intervals .
- Error Reporting : Express data as mean ± SEM (n≥3). Use Stata or R for reproducibility; document code/scripts in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
